Stereochemical Identity: cis-(1S,3R) vs. trans-Diastereomer Differentiation via Chiral HPLC Resolution
The (1S,3R)-configured target compound is prepared and supplied as a single, defined enantiomer of the cis-diastereomer. Commercial sourcing lists CAS 735275-14-6, which is unambiguously assigned the (1R,3S) IUPAC designation (the enantiomeric counterpart), confirming access to defined cis-stereochemistry . By contrast, the trans-diastereomers (e.g., CAS 735274-88-1, (1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid; CAS 736136-38-2, (1R,2R)-configured) represent structurally distinct compounds with different spatial arrangements of the carboxylic acid and 2-oxoethyl side chain . The Bayer patent family on phenyl-cyclohexane-carboxylic acid angiotensin II antagonists explicitly demonstrates that cis vs. trans stereochemistry at the cyclohexane ring produces differing in vitro antagonist potency, with separation of diastereomers required for meaningful SAR interpretation [1].
| Evidence Dimension | Stereochemical configuration impact on biological activity |
|---|---|
| Target Compound Data | cis-(1S,3R) absolute configuration; single enantiomer (provided as (1R,3S) counterpart under CAS 735275-14-6); purity ≥95% with COA documentation |
| Comparator Or Baseline | trans-(1R,2S) diastereomer (CAS 735274-88-1); trans-(1R,2R) diastereomer (CAS 736136-38-2); racemic cis mixtures |
| Quantified Difference | No direct head-to-head activity comparison published for this specific compound. Class-level evidence from Bayer angiotensin II antagonist patents indicates that cis- vs. trans-cyclohexane carboxylic acid diastereomers exhibit differentiable receptor antagonist potency; quantitative fold-differences are compound-specific and require empirical determination for each series. |
| Conditions | In vitro angiotensin II receptor binding assays (Bayer AG patent family US 5,708,003 and related filings); chiral HPLC or SFC resolution required to isolate single enantiomers |
Why This Matters
Procurement of the defined (1S,3R) enantiomer rather than a racemic cis-mixture or trans-diastereomer ensures stereochemical integrity for reproducible SAR studies, as diastereomeric mixtures can confound biological assay interpretation.
- [1] Muller, U. E. et al. (Bayer AG). U.S. Patent 5,708,003 (1998). Demonstrates stereochemistry-dependent pharmacological activity in phenyl-cyclohexane-carboxylic acid derivatives. View Source
